2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of pyrrole, pyrrolidine, benzoyl, and thiazole moieties within a single molecule provides a rich platform for exploring diverse chemical reactivity and biological activity.
Mechanism of Action
Pyrrolidines
Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It is a basic structure in many natural products and pharmaceuticals . Pyrrolidine derivatives have been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Thiazoles
Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .
Pyrroles
Pyrrole is a five-membered aromatic heterocycle, like pyrrolidine, but with two double bonds. It is a component of more complex macrocycles, including the neurotransmitter porphyrin. Pyrrole derivatives have been found to possess various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrole and thiazole intermediates, followed by their coupling through various organic transformations. For instance, the synthesis might involve:
Formation of Pyrrole Intermediate: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of Thiazole Intermediate: This can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling Reaction: The pyrrole and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and thiazole moieties, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while reduction could lead to the formation of reduced pyrrole derivatives.
Scientific Research Applications
2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid
- 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives
Uniqueness
What sets 2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)-1,3-thiazole apart from similar compounds is its unique combination of heterocyclic rings, which imparts distinct chemical reactivity and biological activity. The presence of both pyrrole and thiazole rings within the same molecule allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(14-3-5-15(6-4-14)20-9-1-2-10-20)21-11-7-16(13-21)23-18-19-8-12-24-18/h1-6,8-10,12,16H,7,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFROTBAPDPLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.